molecular formula C18H19F2N3O B4411977 N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Cat. No. B4411977
M. Wt: 331.4 g/mol
InChI Key: ZTFSKWLMEPUENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further research. This compound has also been studied for its potential in treating drug addiction and withdrawal symptoms.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This leads to an increase in serotonin levels in the brain, which can improve mood and reduce anxiety. This compound has also been shown to modulate the activity of the dopaminergic and glutamatergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is important for neuroplasticity and the growth of new neurons. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has several advantages for lab experiments, including its high purity and stability, low toxicity profile, and well-established synthesis method. However, it can be difficult to obtain in large quantities, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several potential future directions for research on N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. One area of interest is its potential in treating drug addiction and withdrawal symptoms, which has been demonstrated in animal models. Another area of research is its potential in treating other neurological disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound is a promising compound for scientific research and has the potential to lead to new treatments for neurological disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O/c19-14-5-7-15(8-6-14)23-11-9-22(10-12-23)13-18(24)21-17-4-2-1-3-16(17)20/h1-8H,9-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFSKWLMEPUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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